molecular formula C9H16O2 B154027 2-Propyl-4-pentenoic Acid Methyl Ester CAS No. 210690-89-4

2-Propyl-4-pentenoic Acid Methyl Ester

Cat. No. B154027
M. Wt: 156.22 g/mol
InChI Key: FDPCGENVCAREOA-UHFFFAOYSA-N
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Description

2-Propyl-4-pentenoic Acid Methyl Ester is the methyl ester derivative of 2-Propyl-4-pentenoic Acid . It is a metabolite of Valproic Acid, which is an anticonvulsant agent that also acts as a mood stabilizer for the treatment of bipolar disorder .


Molecular Structure Analysis

The molecular formula of 2-Propyl-4-pentenoic Acid Methyl Ester is C9H16O2 . The molecular weight is 156.22 .


Chemical Reactions Analysis

Esters, including 2-Propyl-4-pentenoic Acid Methyl Ester, typically undergo hydrolysis reactions, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

properties

IUPAC Name

methyl 2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCGENVCAREOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-4-pentenoic Acid Methyl Ester

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